molecular formula C15H17F3N2O6S B2667665 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 2319722-13-7

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2667665
CAS No.: 2319722-13-7
M. Wt: 410.36
InChI Key: UUXKBFRSSHYINY-UHFFFAOYSA-N
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Description

Historical Context of Benzenesulfonamide Derivatives

Benzenesulfonamide derivatives have been pivotal in medicinal chemistry since the 1930s, when Prontosil (sulfamidochrysoidine) emerged as the first synthetic antibacterial agent. This discovery validated sulfonamides as inhibitors of bacterial folate synthesis, revolutionizing infectious disease treatment. Over decades, structural modifications have expanded their applications beyond antibacterials. For instance, benzenesulfonamides now target human carbonic anhydrases (hCAs), with isoforms hCA II and VII implicated in epilepsy. Derivatives bearing substituents like trifluoromethoxy or heterocyclic appendages have shown enhanced selectivity and potency, as seen in anticonvulsant and antitumor agents.

Table 1: Milestones in Benzenesulfonamide Derivative Development

Year Advancement Application Source
1932 Discovery of Prontosil Antibacterial therapy
2018 Anticonvulsant CA inhibitors Epilepsy treatment
2020 Benzenesulfonamide-1,2,3-triazole hybrids Ovarian cancer therapeutics

Structural Significance of the Trifluoromethoxy Group

The 2-(trifluoromethoxy)phenyl moiety in this compound introduces critical physicochemical properties. The trifluoromethoxy (-OCF₃) group combines electronegativity, lipophilicity, and metabolic stability. Its strong electron-withdrawing nature enhances binding to hydrophobic pockets in target proteins, while fluorine atoms resist oxidative degradation. In benzenesulfonamide derivatives, such substituents improve pharmacokinetic profiles by reducing plasma protein binding and enhancing blood-brain barrier penetration. For example, in ovarian cancer models, trifluoromethoxy-containing hybrids demonstrated nanomolar IC₅₀ values against OVCAR-8 cells, attributed to improved target engagement.

Table 2: Impact of Substituents on Benzenesulfonamide Bioactivity

Substituent Target Effect on Activity
-SO₂NH₂ (parent) Bacterial dihydropteroate synthase Antibacterial
-CF₃ hCA II/VII Enhanced anticonvulsant IC₅₀
-OCF₃ Wnt/β-catenin pathway Antiproliferative activity

Importance of Pyrrolidinone Moiety in Bioactive Compounds

The 2,5-dioxopyrrolidin-1-yl group is a cyclic amide scaffold known to enhance solubility and bioavailability. Pyrrolidinone derivatives facilitate hydrogen bonding with enzymatic active sites, as seen in protease inhibitors and kinase modulators. In the context of benzenesulfonamides, this moiety may stabilize interactions with hCAs or cancer-related pathways. For instance, compounds with ethylene glycol spacers (e.g., -OCH₂CH₂O-) linked to pyrrolidinone exhibit prolonged duration of action, as demonstrated in rodent seizure models. The spacer in N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(trifluoromethoxy)benzenesulfonamide likely optimizes spatial orientation for target engagement while minimizing off-target effects.

Current Research Landscape and Knowledge Gaps

Recent studies emphasize benzenesulfonamide derivatives in oncology and neurology. For example, 7c (a benzenesulfonamide-triazole hybrid) suppressed ovarian cancer proliferation via Wnt/β-catenin/GSK3β pathway modulation, while CA inhibitors abolished seizures in maximal electroshock models. However, gaps persist:

  • Target Specificity : Most derivatives inhibit multiple hCA isoforms, necessitating isoform-selective designs.
  • Delivery Mechanisms : Limited data exist on nanoparticle formulations or prodrug strategies for enhanced tissue penetration.
  • Combination Therapies : Synergies with immunotherapeutics or existing antiepileptics remain underexplored.

Table 3: Emerging Applications of Benzenesulfonamide Derivatives

Application Mechanism Current Status
Anticancer agents Wnt/β-catenin inhibition Preclinical (OVCAR-8 models)
Anticonvulsants hCA VII inhibition In vivo validation
Antibacterials Folate synthesis blockade Historical

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O6S/c16-15(17,18)26-11-3-1-2-4-12(11)27(23,24)19-7-9-25-10-8-20-13(21)5-6-14(20)22/h1-4,19H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXKBFRSSHYINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as an amino acid derivative.

    Attachment of the Ethoxyethyl Chain: This step involves the reaction of the pyrrolidinone with an ethoxyethyl halide under basic conditions.

    Introduction of the Trifluoromethoxybenzenesulfonamide Group: This final step can be carried out by reacting the intermediate with a trifluoromethoxybenzenesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound might be investigated for its biological activity, including potential therapeutic effects.

    Medicine: It could serve as a lead compound for the development of new drugs.

    Industry: The compound might be used in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(trifluoromethoxy)benzenesulfonamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-benzenesulfonamide: Lacks the trifluoromethoxy group.

    N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methoxybenzenesulfonamide: Contains a methoxy group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(trifluoromethoxy)benzenesulfonamide can significantly influence its chemical properties, such as its lipophilicity, reactivity, and potential biological activity, making it unique compared to similar compounds.

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